molecular formula C15H12O B1629736 3-Biphenyl-4-ylprop-2-YN-1-OL CAS No. 210885-00-0

3-Biphenyl-4-ylprop-2-YN-1-OL

Cat. No.: B1629736
CAS No.: 210885-00-0
M. Wt: 208.25 g/mol
InChI Key: MMSVPQJJHFFDTB-UHFFFAOYSA-N
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Description

It belongs to the biphenyl family of compounds and is characterized by the presence of a hydroxyl group and an ethynyl group attached to a biphenyl structure. This compound is commonly used in various fields of research, including medical, environmental, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Biphenyl-4-ylprop-2-YN-1-OL typically involves the following steps:

    Formation of Biphenyl Structure: The initial step involves the formation of the biphenyl structure through a Suzuki-Miyaura coupling reaction. This reaction uses a palladium catalyst and a boronic acid derivative to couple two aromatic rings.

    Introduction of Ethynyl Group: The ethynyl group is introduced through a Sonogashira coupling reaction. This reaction involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the use of continuous flow reactors and automated systems ensures efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Biphenyl-4-ylprop-2-YN-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ethynyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid, halogens.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an ethyl-substituted biphenyl compound.

    Substitution: Formation of nitro or halogen-substituted biphenyl compounds.

Scientific Research Applications

3-Biphenyl-4-ylprop-2-YN-1-OL is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the development of advanced materials, such as polymers and liquid crystals, due to its rigid biphenyl structure.

Mechanism of Action

The mechanism of action of 3-Biphenyl-4-ylprop-2-YN-1-OL depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The ethynyl group can participate in covalent bonding with nucleophiles, while the hydroxyl group can form hydrogen bonds, influencing the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: Lacks the ethynyl and hydroxyl groups, making it less reactive in certain chemical reactions.

    4-Ethynylbiphenyl: Contains the ethynyl group but lacks the hydroxyl group, affecting its solubility and reactivity.

    4-Hydroxybiphenyl: Contains the hydroxyl group but lacks the ethynyl group, influencing its chemical properties and applications.

Uniqueness

3-Biphenyl-4-ylprop-2-YN-1-OL is unique due to the presence of both the ethynyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various research applications.

Properties

IUPAC Name

3-(4-phenylphenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-11,16H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSVPQJJHFFDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624717
Record name 3-([1,1'-Biphenyl]-4-yl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210885-00-0
Record name 3-([1,1'-Biphenyl]-4-yl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a manner described in Example 18 above, propargyl alcohol was reacted with 4-bromobiphenyl to give the title compound as white crystals: NMR (CDCl3) δ 4.53 (d, J=4.74, 2H), 7.38 (d, J=7.17, 1H), 7.42-7.60 (m, 8H). MS m/z 208 (M+ calcd. for C15H12O=208.3).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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